1,2-Acenaphthylenedione, 5-bromo-
Overview
Description
1,2-Acenaphthylenedione, 5-bromo- is a useful research compound. Its molecular formula is C12H5BrO2 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Acenaphthylenedione, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Acenaphthylenedione, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible Dimerization Studies
1,2-Acenaphthylenedione has been studied for its unique behavior in reversible dimerization processes. Macías-Ruvalcaba et al. (2009) found that its anion radicals form π-dimers, contrasting with σ-dimers formed by its structural analogs. This behavior was deduced from voltammetric and spectroscopic studies, offering insights into the reversible dimerization in organic compounds (Macías-Ruvalcaba et al., 2009).
Synthesis of Chiral Compounds
In the realm of asymmetric synthesis, 1,2-Acenaphthylenedione derivatives have been utilized. Wang et al. (2010) demonstrated the preparation of chiral trans-5-substituted-acenaphthene-1,2-diols via baker’s yeast-mediated reduction. This method yielded high enantiomeric excesses, highlighting its potential in stereoselective organic synthesis (Wang et al., 2010).
Synthesis of Hetero- and Carbocyclic Compounds
Yavari and Khajeh-Khezri (2018) reviewed the application of Acenaphthylene-1,2-dione in synthesizing various hetero- and carbocyclic compounds and complexes. The compound's versatility as a starting material in organic reactions underscores its importance in the synthesis of complex molecular structures (Yavari & Khajeh-Khezri, 2018).
Polymerization Catalyst Studies
Acenaphthylenedione derivatives have been investigated as ligands in polymerization reactions. Kong et al. (2013) synthesized a series of nickel complexes using 1,2-bis(arylimino)acenaphthylidenes and found them to exhibit high activity in ethylene polymerization. This suggests potential applications in polymer science and materials engineering (Kong et al., 2013).
Halogenation Reactions
Mekh et al. (2006) showed that 5,6-bis(dimethylamino)acenaphthylene, a derivative, acts as a proton sponge and an activated alkene in halogenation reactions. This characteristic makes it a valuable reagent in organic synthesis, particularly in regioselective halogenation processes (Mekh et al., 2006).
Antimicrobial Agents
In the development of new antimicrobial agents, derivatives of Acenaphthylenedione have shown promise. Benneche et al. (2011) reported the synthesis of thiophen-2(5H)-ones, starting from acenaphthylene derivatives, which exhibited significant biofilm reduction capabilities against certain bacteria (Benneche et al., 2011).
Synthesis of Borepins
The utility of Acenaphthylenedione derivatives in synthesizing complex organic structures is highlighted in the work of Schickedanz et al. (2017). They synthesized borepins using a nucleophilic substitution reaction involving bromoacenaphthylene derivatives, demonstrating its role in the synthesis of novel organic structures (Schickedanz et al., 2017).
Mechanism of Action
Target of Action
This compound is a heterocyclic compound with a unique structure of a fused five-membered ring and two six-membered rings. It is an important building block for many organic synthesis processes.
Mode of Action
It is known to be widely used in the synthesis of various organic compounds.
Biochemical Pathways
It has been used in the synthesis of various hetero- and carbocyclic compounds and complexes.
Result of Action
It is known to be an important building block in the synthesis of various organic compounds.
Biochemical Analysis
Biochemical Properties
1,2-Acenaphthylenedione, 5-bromo- plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can also interact with proteins that have active sites capable of accommodating its structure, leading to potential inhibition or activation of these proteins. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can form adducts with nucleophiles, affecting the function of biomolecules it interacts with .
Cellular Effects
1,2-Acenaphthylenedione, 5-bromo- has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression. This compound can also impact cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. Studies have demonstrated that 1,2-Acenaphthylenedione, 5-bromo- can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of 1,2-Acenaphthylenedione, 5-bromo- involves its ability to bind to specific biomolecules, leading to changes in their activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access. It can also activate certain proteins by inducing conformational changes. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Acenaphthylenedione, 5-bromo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Acenaphthylenedione, 5-bromo- can degrade under certain conditions, leading to the formation of reactive intermediates that can further impact cellular processes. Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of 1,2-Acenaphthylenedione, 5-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and viability. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 1,2-Acenaphthylenedione, 5-bromo- can also result in toxic or adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
1,2-Acenaphthylenedione, 5-bromo- is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,2-Acenaphthylenedione, 5-bromo- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,2-Acenaphthylenedione, 5-bromo- can influence its biological activity and the extent of its effects on cellular function .
Properties
IUPAC Name |
5-bromoacenaphthylene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQHHFMRUWUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457682 | |
Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26254-35-3 | |
Record name | 1,2-Acenaphthylenedione, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.